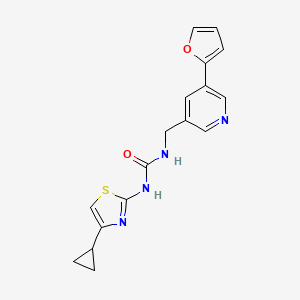
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Cyclopropylthiazol-2-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 2034466-71-0
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl thiazole derivatives with furan-pyridine moieties. The specific synthetic pathway may vary, but it generally includes steps such as:
- Formation of the thiazole ring.
- Introduction of the furan and pyridine substituents through nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating related urea derivatives, the compounds demonstrated activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Salmonella typhi
The minimum inhibitory concentrations (MICs) for these pathogens were determined, showing varying susceptibility levels. For instance, E. coli showed an MIC of 0.01 mg/L, while S. aureus had a higher MIC of 1.0 mg/L .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.01 mg/L |
| Salmonella typhi | 0.001 mg/L |
| Staphylococcus aureus | 1.0 mg/L |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may also possess anticancer properties. For example, derivatives containing thiazole and furan rings have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of pro-apoptotic pathways . Further exploration is warranted to evaluate the specific effects of this compound on various cancer cell lines.
Case Studies
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of similar urea derivatives against clinical isolates of bacteria. The results indicated that compounds with thiazole and furan moieties exhibited broad-spectrum activity, making them potential candidates for developing new antibiotics.
- Anticancer Screening : In vitro assays on human cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy.
Propiedades
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(21-17-20-14(10-24-17)12-3-4-12)19-8-11-6-13(9-18-7-11)15-2-1-5-23-15/h1-2,5-7,9-10,12H,3-4,8H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAEOSHHRGHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














